

2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technic

Compound of Interest

Compound Name:	2-Hydroxy-6-methoxybenzaldehyde
Cat. No.:	B112916

A-1 Technical Guide: 2-Hydroxy-6-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

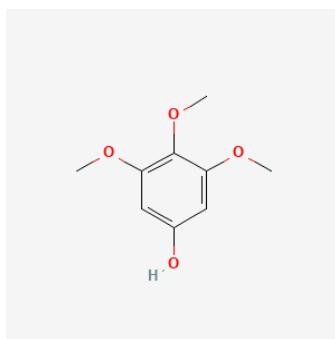
Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-6-methoxybenzaldehyde**, a pivotal aromatic aldehyde in organic synthesis. A validated synthesis protocol, explores its significant applications as a precursor in medicinal chemistry, and outlines essential safety and handling procedures. Practical insights into the utility of this versatile chemical intermediate.

Chemical Identity and Structure

2-Hydroxy-6-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a formyl group (-CHO), a hydroxyl group, and a methoxy group (-OCH₃).

Synonyms and Identifiers


For clarity and cross-referencing in research and procurement, the compound is known by several names and identifiers:

- Common Synonyms: 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[1][2]
- IUPAC Name: **2-hydroxy-6-methoxybenzaldehyde**[3][4]
- CAS Number: 700-44-7[3][4]
- Molecular Formula: C₈H₈O₃[3][4]
- Molecular Weight: 152.15 g/mol [4]

Molecular Structure

The structure of **2-Hydroxy-6-methoxybenzaldehyde** features an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, reactivity of both the hydroxyl and aldehyde functional groups.

- SMILES: COc1cccc(O)c1C=O
- InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N[3][4]

Figure 1. 2D Chemical Structure of 2-Hydroxy-6-methoxybenzaldehyde.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing synthetic routes, purification strategies, and formulation studies

Property	Value
Physical State	Solid, Pale Yellow to Brown Crystals or Powder
Melting Point	41-43 °C
Boiling Point	262.9 ± 20.0 °C (Predicted)
Density	1.231 ± 0.06 g/cm³ (Predicted)
Solubility	Slightly soluble in water. Soluble in Chloroform and Metha
pKa	7.79 ± 0.10 (Predicted)
Flash Point	> 230 °F (> 110 °C)

Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. While multiple routes to **2-Hydroxy-6-methoxybenzaldehyde** exist on established chemical principles, such as the Duff reaction or similar formylation techniques.

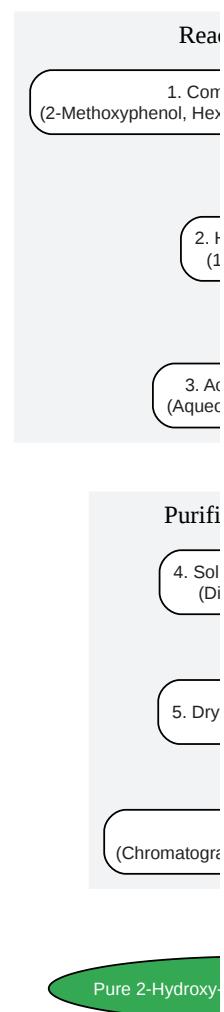
Experimental Protocol: Formylation of 2-Methoxyphenol

This protocol describes a conceptual pathway for the synthesis. The causality behind each step is explained to provide a deeper understanding of the

Objective: To synthesize **2-Hydroxy-6-methoxybenzaldehyde** by introducing a formyl group onto the 2-methoxyphenol ring.

Core Principle: The reaction utilizes an ortho-directing formylation agent, such as hexamethylenetetramine (urotropine) in an acidic medium (Duff reaction), directing the substitution primarily to the ortho position.

Materials:


- 2-Methoxyphenol (Guaiacol)
- Hexamethylenetetramine (Urotropine)
- Glycerol or Trifluoroacetic Acid (Solvent/Medium)
- Hydrochloric Acid (HCl) for hydrolysis
- Diethyl Ether or Ethyl Acetate (Extraction Solvent)
- Anhydrous Magnesium Sulfate (Drying Agent)

- Standard laboratory glassware and magnetic stirrer

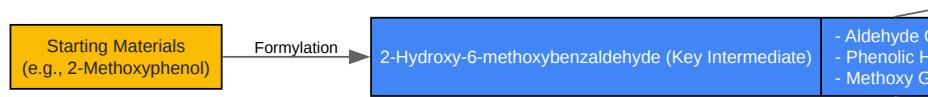
Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and magnetic stirrer, combine 2-methoxyphenol and hexamethylbenzene.
 - Causality: Glycerol serves as a high-boiling, protic solvent that facilitates the reaction and helps to mediate the decomposition of hexamethylenetriamine.
- Heating and Reaction: Heat the mixture to approximately 140-160°C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography.
 - Causality: Thermal energy is required to drive the reaction, which involves the formation of an electrophilic iminium ion from the hexamine. This is the kinetically favored site of attack.
- Hydrolysis: Cool the reaction mixture to room temperature and add aqueous hydrochloric acid. Reheat the mixture under reflux for 15-30 minutes.
 - Causality: The initial product of the electrophilic aromatic substitution is a Schiff base (imine). Acidic hydrolysis is a critical step that cleaves this imine.
- Extraction and Workup: After cooling, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water.
 - Causality: Extraction separates the organic product from the aqueous phase containing inorganic salts and other water-soluble impurities. The benzene ring is now substituted with a methoxy group.
- Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - Causality: Removal of all water is crucial before solvent evaporation to prevent yield loss and ensure the purity of the crude product.
- Purification: Purify the resulting crude solid/oil by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
 - Causality: Purification is a self-validating step. The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR and IR spectroscopy.

Synthesis Workflow Diagram

[Click to download full workflow](#)

Caption: Workflow for the synthesis of **2-Hydroxy-6-methoxybenzaldehyde**.


Applications in Drug Development and Research

2-Hydroxy-6-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various pharmaceuticals and research compounds.

- Precursor for Heterocyclic Compounds: The aldehyde can undergo condensation reactions with various nucleophiles to form heterocyclic scaffolds.
- Synthesis of Hemoglobin Modulators: It is a documented intermediate in the synthesis of compounds that bind to hemoglobin and increase its oxygen-carrying capacity to treat sickle cell disease^[8].
- Antioxidant and Biological Studies: The phenolic hydroxyl group imparts antioxidant properties, making the molecule and its derivatives subjects of interest in inflammatory, anticancer, and antibacterial studies.

Logical Relationship in Synthesis

The following diagram illustrates the role of **2-Hydroxy-6-methoxybenzaldehyde** as a foundational building block in the synthesis of advanced pharmaceuticals and research compounds.

[Click to download fu](#)

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety and Handling

Proper handling of **2-Hydroxy-6-methoxybenzaldehyde** is crucial to ensure laboratory safety. It is classified as a substance that can cause skin and

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side protection, and a lab coat when handling the compound.
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors [12]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.
- First Aid:
 - Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention [11].
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention [11][13].
 - Ingestion: Rinse mouth with water and call a doctor. Do not induce vomiting [13][14].
 - Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice [13][14].

References

- **2-Hydroxy-6-Methoxybenzaldehyde** CAS#: 700-44-7 - ChemicalBook. URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB02581>
- 2 Hydroxy 6 Methoxy Benzaldehyde, 25kg, 98 - IndiaMART. URL: <https://www.indiamart.com/proddetail/2-hydroxy-6-methoxy-methoxy-be>
- **2-Hydroxy-6-methoxybenzaldehyde** AldrichCPR - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/cds001142>
- **2-Hydroxy-6-methoxybenzaldehyde**, 98+% 5 g | Buy Online | Thermo Scientific Chemicals. URL: <https://www.thermofisher>.
- Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde (EVT-3423229) | 84290-49-3 - EvitaChem. URL: [https://www.evitachem.com/product/2-hydroxy-6-\(methoxymethoxy\)benzaldehyde](https://www.evitachem.com/product/2-hydroxy-6-(methoxymethoxy)benzaldehyde)
- **2-Hydroxy-6-Methoxybenzaldehyde** | 700-44-7 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB025810
- 6-methoxysalicylaldehyde - NIST WebBook. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C700447>
- 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/95695>
- **2-Hydroxy-6-methoxybenzaldehyde** | CymitQuimica. URL: <https://www.cymitquimica.com/2-hydroxy-6-methoxybenzaldehyde-700-44-7>
- Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. URL: <https://www.rsc.org>
- 2-hydroxy-6-(methoxymethoxy)benzaldehyde - ChemBK. URL: <https://www.chembk.com/en/chem/84290-49-3>
- 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/69600>
- 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde - The Good Scents Company. URL: <http://www.thegoodscentscompany.com>
- 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. URL: <https://en.wikipedia.org/wiki/2-Hydroxy-5-methoxybenzaldehyde>
- Benzaldehyde, m-methoxy - Organic Syntheses Procedure. URL: <http://www.orgsyn.org/demo.aspx?prep=cv2p0361>
- Safety Data Sheet: 2-Hydroxybenzaldehyde - Carl ROTH. URL: <https://www.carlroth.com/medias/SDB-8620-GB-EN.pdf?context=bWFzdGVyfHNIY3VyaXR5RGF0YXNoZWV0c3w5MDM2NHxhcHBsaWNhdGlvbi9wZGZ8c2VjdXJpdHIEYXRhc2hlZXRxL2g4My9oZWVmC>
- SAFETY DATA SHEET - Thermo Fisher Scientific. URL: <https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fwww.thermofisher.com%2Fdocument-connect%2Fdocument-connect.html>
- SAFETY DATA SHEET - Fisher Scientific. URL: <https://www.fishersci.com/msds?productName=A15672>
- Safety Data Sheet - Bio. URL: <https://www.bio-connect.nl/wp-content/uploads/2023/07/032468-msds.pdf>

- SAFETY DATA SHEET - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/sds/aldrich/v11204>
- Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) - NP-MRD. URL: <https://np-mrd.org/cards/NP0079720>
- CAS 700-44-7: **2-Hydroxy-6-methoxybenzaldehyde** | CymitQuimica. URL: <https://www.cymitquimica.com/cas/700-44-7>
- Methoxysalicylaldehyde | C8H8O3 | CID 23505479 - PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/23505479>
- 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR spectrum - ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_672-13-9_
- 2-Hydroxy-4-methoxybenzaldehyde synthesis - ChemicalBook. URL: https://www.chemicalbook.com/SynthesisRouting_673-22-3.htm
- Product information, 6-Methoxysalicylaldehyde - P&S Chemicals. URL: <https://www.ps-chemicals.com/p/6-methoxysalicylaldehyde-700-44-7>
- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of 5-methoxysalicylaldehyde, 672-13-9 - The Good Scents Company. URL: <http://www.thegoodscentscompany.com>
- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents. I
- Why 2-Hydroxy-4-methoxybenzaldehyde is Crucial for Pharmaceutical Synthesis. URL: <https://www.mit-ivy.com/news/why-2-hydroxy-4-methoxybenzaldehyde-is-crucial-for-pharmaceutical-synthesis>
- 2-Hydroxy-3-methoxybenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. URL: <https://spectrabase.com/spectrum/3CLOADkxyEu>
- 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing - MDPI. URL: <https://www.mdpi.com/2073-4344/13/19/3437>
- (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. URL: <https://www.researchgate.net/publication/32100000/2-hydroxy-4-methoxybenzaldehyde-an-astounding-food-flavoring-metabolite-A-review>
- **2-Hydroxy-6-methoxybenzaldehyde** AldrichCPR - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/product/aldrich/cds001142>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-6-methoxybenzaldehyde | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com/cas/700-44-7)]
- 2. CAS 700-44-7: 2-Hydroxy-6-methoxybenzaldehyde | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com/cas/700-44-7)]
- 3. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [[thermofisher.com](https://www.thermofisher.com)]
- 4. 6-methoxysalicylaldehyde [webbook.nist.gov]
- 5. 2-Hydroxy-6-Methoxybenzaldehyde CAS#: 700-44-7 [[chemicalbook.com](https://www.chemicalbook.com)]
- 6. 2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7 [[chemicalbook.com](https://www.chemicalbook.com)]
- 7. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents
- 8. [chembk.com](https://www.chembk.com) [[chembk.com](https://www.chembk.com)]
- 9. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. [assets.thermofisher.com](https://www.assets.thermofisher.com) [[assets.thermofisher.com](https://www.assets.thermofisher.com)]
- 12. [bio.vu.nl](https://www.bio.vu.nl) [[bio.vu.nl](https://www.bio.vu.nl)]
- 13. [carlroth.com](https://www.carlroth.com) [[carlroth.com](https://www.carlroth.com)]
- 14. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- To cite this document: BenchChem. [2-Hydroxy-6-methoxybenzaldehyde synonyms and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/synthesis/2-hydroxy-6-methoxybenzaldehyde-synonyms-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.